molecular formula C20H26N2 B6303434 2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine CAS No. 2055683-32-2

2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine

Cat. No.: B6303434
CAS No.: 2055683-32-2
M. Wt: 294.4 g/mol
InChI Key: WMNVRBHHFHYLDI-UHFFFAOYSA-N
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Description

2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine is an organic compound with a complex structure that includes a pyridine ring substituted with ethyl, methylphenyl, and cyclohexylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-ethyl-6-(4-methylphenyl)pyridine with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may have therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: This compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-(4-methylphenyl)-3-(4-chlorophenylamino)-pyridine
  • 2-Ethyl-6-(4-methylphenyl)-3-(4-fluorophenylamino)-pyridine

Uniqueness

2-Ethyl-6-(4-methylphenyl)-3-cyclohexylamino-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-cyclohexyl-2-ethyl-6-(4-methylphenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2/c1-3-18-20(21-17-7-5-4-6-8-17)14-13-19(22-18)16-11-9-15(2)10-12-16/h9-14,17,21H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNVRBHHFHYLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C2=CC=C(C=C2)C)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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